molecular formula C11H14N2S B15230877 6-(tert-Butylthio)-5-methylnicotinonitrile

6-(tert-Butylthio)-5-methylnicotinonitrile

Cat. No.: B15230877
M. Wt: 206.31 g/mol
InChI Key: MLRKSDUXITYUSN-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a tert-butylthio group and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-5-methylnicotinonitrile typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinonitrile core. One common method involves the reaction of 5-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methyl and tert-butylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butylthio)-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(tert-Butylthio)-5-methylnicotinonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butylthio)-5-methylpyridine
  • 6-(tert-Butylthio)-5-methylquinoline
  • 6-(tert-Butylthio)-5-methylisoquinoline

Uniqueness

6-(tert-Butylthio)-5-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and methyl groups on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-8-5-9(6-12)7-13-10(8)14-11(2,3)4/h5,7H,1-4H3

InChI Key

MLRKSDUXITYUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC(C)(C)C)C#N

Origin of Product

United States

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